An In-Depth Technical Guide to Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: A Key Building Block in Targeted Protein Degradation
An In-Depth Technical Guide to Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: A Key Building Block in Targeted Protein Degradation
CAS Number: 1160246-85-4[1][2]
Authored by a Senior Application Scientist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The unique spirocyclic architecture of this molecule, combining a pyrrolidine ring with a γ-butyrolactone moiety, offers a valuable scaffold for the synthesis of complex three-dimensional molecules. A critical application of this compound is in the burgeoning field of targeted protein degradation, where it serves as a versatile starting point for the construction of Proteolysis-Targeting Chimeras (PROTACs). This guide will delve into the synthetic rationale, physicochemical properties, and the strategic application of this compound in drug discovery, with a particular focus on its role in the design and synthesis of PROTACs.
Introduction: The Rise of Spirocycles in Drug Discovery
In the quest for novel therapeutics with improved efficacy and safety profiles, medicinal chemists are increasingly "escaping flatland" by incorporating three-dimensional scaffolds into drug candidates. Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional geometry allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The spirocyclic framework of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate provides a unique conformational restriction that is highly desirable in the design of potent and selective ligands.
Physicochemical Properties
A foundational understanding of the physicochemical properties of a building block is paramount for its effective utilization in multi-step syntheses. The key properties of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 1160246-85-4 | [1][2] |
| Molecular Formula | C₁₂H₁₉NO₄ | [1][3] |
| Molecular Weight | 241.28 g/mol | [4] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥97% | [2] |
| Storage | Room temperature, sealed in dry conditions | [2] |
Synthesis of the Spirocyclic Scaffold
Proposed Retrosynthetic Analysis
A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a suitably functionalized pyrrolidine derivative. The key disconnection would be the bond forming the lactone ring, which points to an intramolecular esterification or lactonization of a hydroxy-acid or its ester equivalent.
Caption: Retrosynthetic analysis of the target spirocycle.
Step-by-Step Synthetic Protocol
The following protocol is a proposed, logical pathway based on common organic synthesis transformations.
Step 1: Reduction of Diethyl 1-(tert-butoxycarbonyl)pyrrolidine-4,4-dicarboxylate
The commercially available starting material, diethyl 1-(tert-butoxycarbonyl)pyrrolidine-4,4-dicarboxylate, is reduced to the corresponding diol. This transformation can be effectively achieved using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
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To a stirred solution of diethyl 1-(tert-butoxycarbonyl)pyrrolidine-4,4-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add LiAlH₄ (2.2 eq) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
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Filter the resulting precipitate and wash with THF.
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Concentrate the filtrate under reduced pressure to yield crude tert-butyl 4,4-bis(hydroxymethyl)pyrrolidine-1-carboxylate.
Step 2: Selective Oxidation to the Lactol
The resulting diol is then selectively oxidized to the corresponding lactol. This can be achieved using a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or by Swern oxidation.
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Dissolve the crude diol from Step 1 in dichloromethane (DCM).
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Add PCC (1.1 eq) and stir at room temperature for 2-4 hours.
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Monitor the reaction by TLC.
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Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.
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Concentrate the filtrate to yield the crude lactol intermediate.
Step 3: Oxidation to the Lactone
The crude lactol is then oxidized to the final product, the lactone tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate. A variety of oxidizing agents can be used for this transformation, such as Jones reagent or a milder alternative like Dess-Martin periodinane.
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Dissolve the crude lactol from Step 2 in a suitable solvent such as acetone.
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Cool the solution to 0 °C and add Jones reagent dropwise until a persistent orange color is observed.
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Stir for 1-2 hours at 0 °C.
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Quench the reaction with isopropanol.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the title compound.
Application in Targeted Protein Degradation: A PROTAC Building Block
The most significant application of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is as a building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.
The title compound is a valuable precursor for the linker component of PROTACs. The spirocyclic scaffold provides a rigid and three-dimensionally defined framework for the linker, which is crucial for the optimal positioning of the POI and E3 ligase ligands to facilitate the formation of a productive ternary complex.
Workflow for PROTAC Synthesis
The ketone functionality of tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate serves as a versatile handle for further chemical elaboration to introduce the necessary functionality for conjugation to the POI and E3 ligase ligands. A common strategy involves reductive amination to introduce a primary or secondary amine, which can then be acylated or alkylated to extend the linker and attach the ligands.
Caption: General workflow for incorporating the spirocycle into a PROTAC.
The Boc-protected nitrogen of the pyrrolidine ring offers an orthogonal protecting group strategy, allowing for selective deprotection and functionalization at this position. This modular approach enables the synthesis of a library of PROTACs with varying linker lengths and compositions for structure-activity relationship (SAR) studies.
Conclusion and Future Perspectives
Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a valuable and versatile building block for modern drug discovery. Its rigid spirocyclic scaffold provides a unique three-dimensional framework that is particularly well-suited for the design of linkers in PROTACs. The synthetic accessibility of this compound, coupled with its versatile chemical handles, makes it an attractive starting point for the construction of complex and potent targeted protein degraders. As the field of targeted protein degradation continues to expand, the demand for novel and sophisticated building blocks like tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate is expected to grow, further solidifying its importance in the development of next-generation therapeutics.
References
- 1. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. PubChemLite - Tert-butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate (C12H19NO4) [pubchemlite.lcsb.uni.lu]
- 4. chem-contract.com [chem-contract.com]
